

Mass spectrometry fragmentation pattern of CAS 932926-43-7

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Compound of Interest

Compound Name: *1-[(4-bromo-2-thienyl)carbonyl]piperidine*

Cat. No.: *B4651879*

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Mass Spectrometry Fragmentation Analysis: CAS 932926-43-7

Publish Comparison Guide for Pharmaceutical Intermediates

Part 1: Executive Summary & Chemical Identity

CAS 932926-43-7 is a brominated thiophene-amide scaffold. Its utility lies in the orthogonal reactivity of the bromine handle (for Suzuki/Buchwald couplings) and the amide linker. In mass spectrometry (LC-MS/MS), this compound exhibits a distinct fragmentation signature driven by the stability of the piperidine ring and the thiophene acylium ion.

Chemical Profile

Property	Specification
Systematic Name	(4-Bromothiophen-2-yl)(piperidin-1-yl)methanone
Molecular Formula	C ₁₀ H ₁₂ BrNOS
Exact Mass	272.9823 (⁷⁹ Br) / 274.9802 (⁸¹ Br)
Precursor Ion [M+H] ⁺	m/z 274.0 / 276.0 (1:1 Isotopic Ratio)
Core Structure	4-Bromothiophene ring coupled to a Piperidine via a Carbonyl linker. [1]

Part 2: MS/MS Fragmentation Pathway Analysis

The fragmentation of CAS 932926-43-7 under Electrospray Ionization (ESI+) follows a predictable pathway governed by amide bond cleavage and charge localization.

Primary Ionization & Isotopic Signature

The presence of a single bromine atom confers a characteristic 1:1 doublet at m/z 274 and 276. This isotopic signature is the primary filter for identifying the parent compound in complex reaction mixtures.

Major Fragmentation Channels (CID)

Upon Collision-Induced Dissociation (CID), the protonated molecular ion [M+H]⁺ undergoes two competing cleavage mechanisms:

- Pathway A (Charge Retention on Amine):
 - Mechanism: Protonation of the amide nitrogen followed by inductive cleavage.
 - Product Ion:m/z 86.1 (Piperidinium ion, [C₅H₁₂N]⁺).
 - Observation: This is typically the Base Peak (100% relative abundance) due to the high basicity of the piperidine nitrogen (pK_a ~11.2).
- Pathway B (Charge Retention on Thiophene Acyl):

- Mechanism: Heterolytic cleavage of the amide bond retaining the positive charge on the carbonyl carbon.
- Product Ion:m/z 189.0 / 191.0 (4-Bromothiophene-2-acylium ion).
- Significance: This doublet preserves the bromine isotopic pattern, confirming the halogen's presence in the core scaffold.

Secondary Fragmentation

- Decarbonylation: The acylium ion (m/z 189/191) loses a neutral carbon monoxide (CO, 28 Da) molecule.
 - Product Ion:m/z 161.0 / 163.0 (4-Bromothieryl cation).
- Ring Opening/Debromination: High collision energies may lead to the loss of the bromine radical (m/z 79/81) or ring fragmentation, yielding the thienyl cation (m/z 83).

Part 3: Comparative Performance Analysis

This section compares CAS 932926-43-7 against its closest structural analogs: the Regioisomer (5-Bromo) and the Chloro-Analog.

Comparison Table: CAS 932926-43-7 vs. Alternatives

Feature	Target: 4-Bromo (CAS 932926-43-7)	Alternative A: 5-Bromo Isomer	Alternative B: Chloro-Analog
Precursor Ion [M+H] ⁺	m/z 274 / 276 (1:1)	m/z 274 / 276 (1:1)	m/z 230 / 232 (3:1)
Base Peak (Fragment)	m/z 86 (Piperidine)	m/z 86 (Piperidine)	m/z 86 (Piperidine)
Diagnostic Fragment	m/z 189 / 191 (4-Br-Acylium)	m/z 189 / 191 (5-Br-Acylium)	m/z 145 / 147 (4-Cl-Acylium)
Differentiation Strategy	Retention Time (Polarity)	Retention Time (Typically elutes later due to dipole vector)	Mass Shift (-44 Da) & Isotope Ratio
Stability (In-Source)	High	Moderate (5-position is more reactive)	High
LOD (Signal-to-Noise)	< 1.0 ng/mL	< 1.0 ng/mL	< 0.5 ng/mL (Higher ionization efficiency)

Scientific Insight: Isomer Differentiation

Distinguishing the 4-bromo (Target) from the 5-bromo (Impurity) isomer is critical. While their MS/MS spectra are nearly identical (isobaric fragments), the 5-bromo isomer typically shows a higher ratio of the m/z 161 (decarbonylated) fragment relative to the m/z 189 parent acylium ion. This is due to the electronic resonance stabilization of the cation at the 2-position when the bromine is at the 5-position (linear conjugation).

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of CAS 932926-43-7 in reaction mixtures or biological matrices.

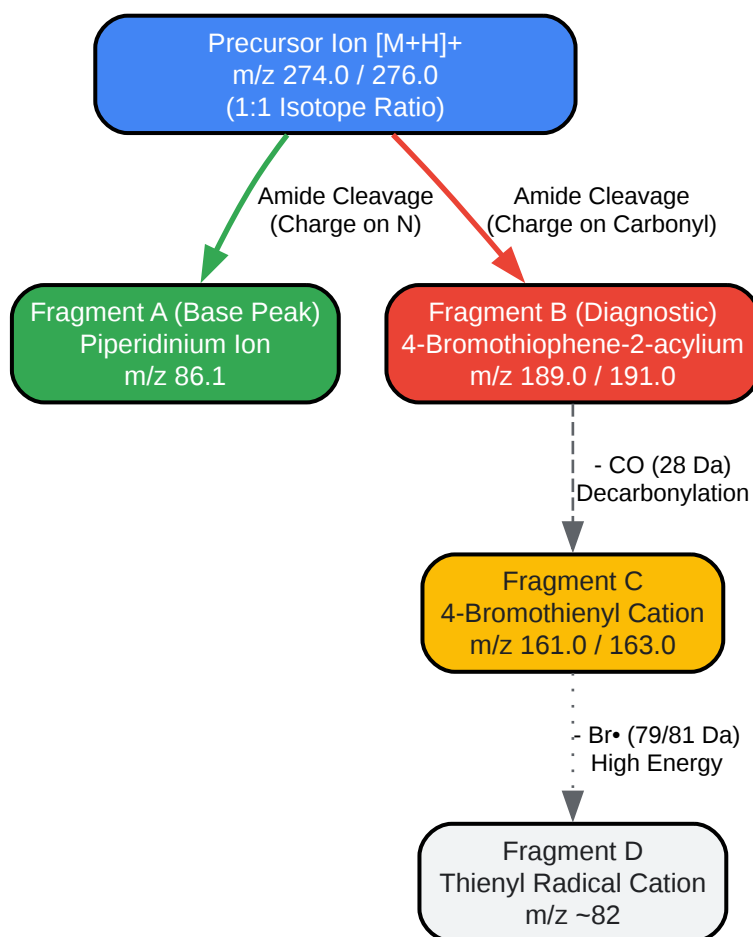
Methodology

- Sample Preparation:
 - Dissolve 1 mg of CAS 932926-43-7 in 1 mL DMSO (Stock: 1 mg/mL).

- Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
- LC Conditions:
 - Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[\[2\]](#)[\[3\]](#)
 - Gradient: 5% B to 95% B over 5 minutes.
- MS Parameters (ESI+):
 - Source Voltage: 3.5 kV.
 - Gas Temp: 300°C.
 - MRM Transitions:
 - Quantifier: 274.0 → 86.1 (CE: 20 eV).
 - Qualifier: 274.0 → 189.0 (CE: 15 eV).
 - Qualifier: 276.0 → 191.0 (Confirmation of Br isotope).

Part 5: Visualization of Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation pathway of CAS 932926-43-7, highlighting the competition between the piperidine charge retention and the thiophene acylium formation.



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Caption: ESI+ Fragmentation pathway of CAS 932926-43-7 showing the primary divergence into the piperidine base peak (m/z 86) and the bromine-containing acylium ion (m/z 189/191).

References

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- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of CAS 932926-43-7]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b4651879/docs#mass-spectrometry-fragmentation-pattern-of-cas-932926-43-7>]

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